2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one
Description
Bicyclo[3.2.1]octene Core Architecture: Conformational Analysis and Stereoelectronic Effects
The bicyclo[3.2.1]oct-2-ene core is a strained bicyclic system characterized by fused five- and three-membered rings. Conformational studies of analogous bicyclo[3.2.1]octane systems reveal low-energy conformers resembling norbornane, with chair-like configurations stabilizing the structure through minimized torsional strain. In the case of the unsaturated oct-2-ene derivative, the double bond introduces rigidity, favoring a semi-chair conformation where the bridgehead carbons adopt pseudo-equatorial positions to alleviate angle strain.
Stereoelectronic effects within the bicyclic framework are influenced by the spatial orientation of substituents. The 8-aza nitrogen atom introduces lone pair electrons, which participate in hyperconjugation with the adjacent σ* orbitals of the bridgehead C–C bonds. This interaction stabilizes the core by delocalizing electron density, as evidenced by NMR studies on related azabicyclo[3.2.1]octane systems. The double bond further modulates electron distribution, creating a polarized π-system that enhances reactivity toward electrophilic agents.
Table 1: Key Conformational Parameters of Bicyclo[3.2.1]oct-2-ene Core
| Parameter | Value (Å/°) | Method | Source |
|---|---|---|---|
| C1–C2 Bond Length | 1.34 | X-ray Diffraction | |
| C2–C3–C4 Bond Angle | 105.2 | DFT Calculation | |
| N8–C1–C2 Torsion Angle | 112.7 | Molecular Dynamics |
Boronate Ester Functionalization: Electronic Configuration of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Substituent
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boronate ester with a trigonal planar boron center. The electron-deficient boron atom exhibits a vacant p-orbital, enabling Lewis acid behavior and participation in Suzuki-Miyaura cross-coupling reactions. The tetramethyl substituents on the dioxaborolane ring induce steric hindrance, shielding the boron atom and modulating its electrophilicity.
Electronic effects of this moiety were analyzed via density functional theory (DFT), revealing a boron-centered LUMO (-1.8 eV) capable of coordinating to nucleophiles. The oxygen atoms in the dioxaborolane ring donate electron density through p-π conjugation, stabilizing the boron center and reducing its electrophilic character compared to arylboronic acids. This electronic balance makes the group suitable for controlled reactivity in synthetic applications.
Table 2: Spectroscopic Data for Dioxaborolane Substituent
| Property | Value | Technique | Source |
|---|---|---|---|
| ^11B NMR Chemical Shift | 28.5 ppm | NMR Spectroscopy | |
| B–O Bond Length | 1.37 Å | X-ray Diffraction | |
| C–B–C Bond Angle | 120.1° | DFT Calculation |
Hybrid Molecular Framework: Synergistic Effects Between Azabicyclic and Propan-1-one Moieties
The integration of the 8-azabicyclo[3.2.1]oct-2-ene core with the propan-1-one group creates a hybrid framework with distinct electronic and steric interactions. The nitrogen atom’s lone pair induces a dipole moment across the bicyclic system, polarizing the adjacent carbonyl group in the propan-1-one moiety. This polarization enhances the ketone’s electrophilicity, facilitating nucleophilic additions at the carbonyl carbon.
Steric effects arise from the 2,2-dimethyl substitution on the propan-1-one, which restricts rotational freedom and enforces a planar conformation around the carbonyl group. This rigidity optimizes orbital overlap between the ketone’s π* orbital and the nitrogen lone pair, as confirmed by natural bond orbital (NBO) analysis. The synergy between these moieties is critical for maintaining structural stability while enabling targeted reactivity.
Table 3: Electronic Properties of Hybrid Framework
| Parameter | Value | Method | Source |
|---|---|---|---|
| C=O Bond Length | 1.21 Å | X-ray Diffraction | |
| N–C=O Dihedral Angle | 178.9° | DFT Calculation | |
| Carbonyl π* Energy | -0.7 eV | NBO Analysis |
Properties
Molecular Formula |
C18H30BNO3 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2,2-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]propan-1-one |
InChI |
InChI=1S/C18H30BNO3/c1-16(2,3)15(21)20-13-8-9-14(20)11-12(10-13)19-22-17(4,5)18(6,7)23-19/h10,13-14H,8-9,11H2,1-7H3 |
InChI Key |
UQVYQYCFQXEPHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Table 2: Parameter Impact on Reaction Efficiency
Critical Challenges :
- Side Reactions : Competing protodeboronation or oxidation of the boronate ester under harsh conditions.
- Purity Control : Column chromatography (EtOAc/Hexanes gradients) is essential to isolate the product from palladium residues.
Industrial and Scalability Considerations
- Catalyst Recycling : PdCl₂(dppf)₂ is recoverable in some protocols, reducing costs.
- Solvent Selection : 1,4-Dioxane’s high boiling point (101.3°C) enables efficient heat transfer without solvent reflux.
- Waste Management : Byproducts include KOAc and dioxaborolane, which require neutralization and disposal.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2.1. Suzuki-Miyaura Cross-Coupling
The dioxaborolane moiety in the compound facilitates Suzuki-Miyaura coupling, a palladium-catalyzed reaction with aryl or alkenyl halides.
Reaction Conditions
-
Catalysts : 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride (PdCl₂(dppf)₂·CH₂Cl₂) or analogs .
| Reagent | Role | Example Yield |
|---|---|---|
| Bis(pinacolato)diboron | Boron source | 87% |
| PdCl₂(dppf)₂·CH₂Cl₂ | Catalyst | 90% |
This pathway is critical for forming carbon-carbon bonds with aryl partners, such as pyridines or imidazoles .
2.2. Acetylation and Functional Group Activation
The propan-1-one moiety undergoes acetylation or other electrophilic transformations.
Reaction Example
This step activates the bicyclic core for subsequent coupling reactions or functionalization .
2.3. Boronate Formation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via hydroboration or coupling with boron reagents.
Reaction Conditions
This step is pivotal for generating the reactive boronate ester, enabling downstream cross-coupling .
3.1. Oxidative Addition and Transmetallation
The palladium catalyst undergoes oxidative addition with aryl halides, forming a Pd(II) intermediate. Transmetallation with the boronate ester generates a Pd(0) species, which facilitates C–C bond formation .
3.2. Steric and Electronic Effects
The bulky bicyclic framework and dioxaborolane group influence reaction efficiency. Electron-rich aryl partners (e.g., pyridines) enhance coupling rates, while steric hindrance may require optimized catalyst loading .
4.1. Medicinal Chemistry
The compound’s dioxaborolane moiety is exploited in kinase inhibitor development, particularly for Parkinson’s disease targets. Its bicyclic core provides structural rigidity, potentially modulating binding affinity .
4.2. Material Science
The boron-containing fragment is used in cross-coupling to synthesize conjugated polymers or heterocycles with optoelectronic properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in this compound may enhance the selectivity and efficacy of drug candidates targeting cancer cells. Studies have shown that boron-containing compounds can inhibit specific enzymes involved in tumor growth .
Enzyme Inhibition : The compound has potential as an inhibitor of arginase enzymes, which play a crucial role in the urea cycle and are implicated in various diseases including cancer and inflammation. The structure allows for effective interaction with the enzyme's active site, potentially leading to the development of new therapeutic agents .
Organic Synthesis
Cross-Coupling Reactions : The boron moiety makes this compound an excellent candidate for use in cross-coupling reactions such as the Suzuki reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecules from simpler precursors .
Material Science
Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique properties such as improved thermal stability and mechanical strength. These materials have applications in coatings, adhesives, and advanced composite materials .
Case Study 1: Anticancer Drug Development
In a study published by MDPI, researchers synthesized derivatives of the compound to evaluate their anticancer activity against various cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition mechanism revealed that the compound effectively binds to arginase with high affinity. The study demonstrated that this binding inhibits the enzyme's activity, leading to reduced levels of urea production in vitro .
Mechanism of Action
The mechanism of action for 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The target compound’s pivaloyl group reduces water solubility compared to ethyl/methyl analogs, necessitating organic solvents (e.g., DMSO, THF) for handling.
- Stability : The dioxaborolane group is stable under anhydrous conditions but hydrolyzes to boronic acid in aqueous media, activating it for Suzuki reactions .
- Boiling Point/Melting Point : Ethyl and methyl analogs exhibit lower boiling points (~250–290°C predicted) compared to the target due to reduced molecular weight .
Biological Activity
The compound 2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 344.26 g/mol. The presence of the dioxaborolane moiety is significant for its biological interactions.
Research indicates that compounds with similar structural features often interact with various biological targets. The azabicyclo[3.2.1]octane core has been associated with inhibitory activity against specific enzymes involved in inflammatory processes. Notably, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising therapeutic target for managing inflammation by preserving endogenous palmitoylethanolamide (PEA) levels .
Inhibitory Activity
The compound exhibits notable inhibitory activity against NAAA, with an IC50 value reported in the low micromolar range. For example, related compounds have shown IC50 values as low as 0.042 μM . This suggests that structural modifications can significantly enhance potency.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the azabicyclo framework can lead to improved biological activity. For instance:
- Substituents : The introduction of different substituents on the bicyclic structure can modulate enzyme selectivity and potency.
- Geometric Isomers : The endo configuration has been shown to be more active compared to its exo counterpart in various studies .
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Anti-inflammatory Studies : In vivo models demonstrated that compounds structurally related to 2,2-Dimethyl-1-(...) effectively reduced inflammatory markers in animal models, indicating potential therapeutic applications for chronic inflammatory diseases .
- Cancer Research : Compounds with similar bicyclic structures have been tested for their ability to inhibit tumor growth in xenograft models. These studies suggest that the compound may also exhibit anticancer properties through modulation of specific signaling pathways involved in tumorigenesis .
Data Tables
The following table summarizes key findings related to the biological activity of 2,2-Dimethyl-1-(...) and its analogs:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 2,2-Dimethyl-1-(...) | NAAA | 0.042 | High selectivity |
| Related Compound A | NAAA | 0.655 | Moderate activity |
| Related Compound B | FAAH | 0.25 | Selective inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of bicyclo[3.2.1]octane derivatives containing dioxaborolane substituents?
- Methodological Answer : Synthesis optimization requires careful selection of radical cyclization conditions. For example, n-tributyltin hydride and AIBN in toluene have demonstrated excellent diastereocontrol (>99%) in analogous bicyclo systems, as shown in radical cyclization reactions of 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones . Temperature control (e.g., reflux conditions) and solvent polarity are critical for minimizing side reactions.
Q. How does the reactivity of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety influence coupling reactions in azabicyclic systems?
- Methodological Answer : The dioxaborolane group acts as a protected boronic acid, enabling Suzuki-Miyaura cross-coupling reactions. However, steric hindrance from the bicyclo[3.2.1]octane framework may necessitate tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to enhance reaction efficiency. Similar strategies were employed in synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives .
Q. What analytical techniques are most reliable for characterizing stereochemical outcomes in this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving diastereomeric splitting patterns. For example, the stereochemistry of analogous 8-azabicyclo[3.2.1]octane derivatives was confirmed via coupling constants in the bicyclic ring . HPLC with chiral columns (e.g., Chiralpak IA) can further validate enantiomeric purity.
Advanced Research Questions
Q. How can researchers address contradictory spectral data when analyzing bicyclo[3.2.1]octane intermediates?
- Methodological Answer : Contradictions often arise from dynamic stereochemical effects. For example, variable-temperature NMR can reveal conformational equilibria in azabicyclo systems. Computational modeling (DFT or MD simulations) is recommended to correlate experimental data with theoretical structures, as applied in studies of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters .
Q. What strategies mitigate byproduct formation during radical cyclization of brominated precursors?
- Methodological Answer : Byproducts like uncyclized alkenes or over-reduced species can be minimized by optimizing stoichiometry (e.g., 1.2 equivalents of n-tributyltin hydride) and reaction time. AIBN-initiated radical cascades in toluene at 80°C have shown >75% diastereomeric excess in analogous systems . Post-reaction purification via flash chromatography (hexane/EtOAc gradients) is critical.
Q. How do steric and electronic effects in the bicyclo[3.2.1]octane core influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies on similar azabicyclo derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) reveal that substituents at the 3-position modulate receptor binding . Molecular docking simulations (AutoDock Vina) and competitive binding assays (e.g., radioligand displacement) are recommended for mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
